molecular formula C5H3F3N2O B12973300 3-(Difluoromethoxy)-6-fluoropyridazine

3-(Difluoromethoxy)-6-fluoropyridazine

Cat. No.: B12973300
M. Wt: 164.09 g/mol
InChI Key: LMTRVHKBWOWWQL-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-6-fluoropyridazine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethoxy and fluorine groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-6-fluoropyridazine typically involves the introduction of difluoromethoxy and fluorine groups onto a pyridazine ring. One common method involves the reaction of a suitable pyridazine precursor with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-6-fluoropyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyridazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of substituted pyridazines with different functional groups .

Scientific Research Applications

3-(Difluoromethoxy)-6-fluoropyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-6-fluoropyridazine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance binding affinity to target proteins through weak hydrogen-bonding interactions, while the fluorine atom can influence the compound’s lipophilicity and stability . These interactions can modulate the biological activity of the compound, making it a valuable tool in drug design and other applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

IUPAC Name

3-(difluoromethoxy)-6-fluoropyridazine

InChI

InChI=1S/C5H3F3N2O/c6-3-1-2-4(10-9-3)11-5(7)8/h1-2,5H

InChI Key

LMTRVHKBWOWWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1OC(F)F)F

Origin of Product

United States

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